

# An In-depth Technical Guide to the Chemical Properties and Structure of Dihydrosafrole

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## Compound of Interest

Compound Name: *Dihydrosafrole*

Cat. No.: *B124246*

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## Introduction

**Dihydrosafrole**, also known by its IUPAC name 5-propyl-1,3-benzodioxole, is an organic compound that has garnered interest within the scientific community due to its structural relationship to other biologically active phenylpropanoids.<sup>[1]</sup> Historically, it found applications as a flavoring agent and in fragrances, though these uses have been largely discontinued due to safety concerns.<sup>[2]</sup> This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **dihydrosafrole**, tailored for a scientific audience.

## Chemical Structure and Identification

**Dihydrosafrole** is characterized by a propyl group attached to a benzodioxole ring system. This structure is fundamental to its chemical behavior and biological interactions.

Identifier	Value
IUPAC Name	5-propyl-1,3-benzodioxole <sup>[1][3]</sup>
CAS Number	94-58-6 <sup>[1][3][4][5][6][7]</sup>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub> <sup>[1][3][4][5][6][7]</sup>
SMILES	CCCC1=CC2=C(C=C1)OCO2 <sup>[1][3][5]</sup>
InChI	InChI=1S/C10H12O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h4-6H,2-3,7H2,1H3 <sup>[1][3][6]</sup>
InChIKey	MYEIDJPOUKASEC-UHFFFAOYSA-N <sup>[1][3][6]</sup>

## Physicochemical Properties

The physicochemical properties of **dihydrosafrole** are crucial for its handling, formulation, and understanding its environmental and biological fate. It typically presents as a colorless to light yellow oily liquid.<sup>[1][3]</sup>

Property	Value	Reference
Molecular Weight	164.20 g/mol	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Density	1.065 g/cm <sup>3</sup> at 25 °C	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Boiling Point	228 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[6]</a>
Melting Point	11 °C	<a href="#">[5]</a>
Vapor Pressure	0.05 mmHg at 25 °C	<a href="#">[1]</a>
Flash Point	99.3 °C	<a href="#">[5]</a>
Refractive Index	1.5187 at 25 °C/D	<a href="#">[1]</a>
logP (o/w)	3.2	<a href="#">[8]</a>
Water Solubility	56.87 mg/L at 25 °C (estimated)	<a href="#">[4]</a>
Solubility	Miscible with ethanol, ether, acetic acid, and benzene. Soluble in carbon tetrachloride.	<a href="#">[1]</a> <a href="#">[9]</a>

## Experimental Protocols

### Synthesis of Dihydrosafrole

Several synthetic routes to **dihydrosafrole** have been reported. Below are outlines of methodologies derived from patent literature.

#### Method 1: From Piperonylidene and Propionic Anhydride[\[4\]](#)

- Acylation: Piperonylidene is reacted with propionic anhydride in the presence of zinc chloride as a catalyst. This Friedel-Crafts acylation yields 3,4-(methylenedioxy)propiophenone.
- Catalytic Hydrogenation: The resulting propiophenone is then subjected to catalytic hydrogenation. The reaction is carried out in water as a solvent. The catalyst, which can be recycled, facilitates the reduction of the ketone to yield **dihydrosafrole**.

- Purification: The final product is purified. A notable byproduct, propionic acid, can be recovered and recycled.

#### Method 2: From Catechol[5]

- Propionylation: Catechol is reacted with a propionylating agent (e.g., propionic anhydride, propionyl chloride, or propionic acid) to form 3,4-dihydroxyphenyl-1-propanone. The reaction can be catalyzed by various Lewis acids such as  $\text{AlCl}_3$  or  $\text{ZnCl}_2$  in a suitable solvent like ethylene dichloride.
- Catalytic Hydrogenation: The dihydroxyphenyl-1-propanone is then catalytically hydrogenated to produce 4-propylcatechol. This step is typically performed using a palladium, platinum, or ruthenium catalyst (e.g., Pd/C) under hydrogen pressure in an alcohol solvent.
- Cyclization: The final step involves the reaction of 4-propylcatechol with a dihalomethane (e.g., dichloromethane or dibromomethane) in the presence of a base to form the methylenedioxy bridge, yielding **dihydrosafrole**.

## Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of **dihydrosafrole**.

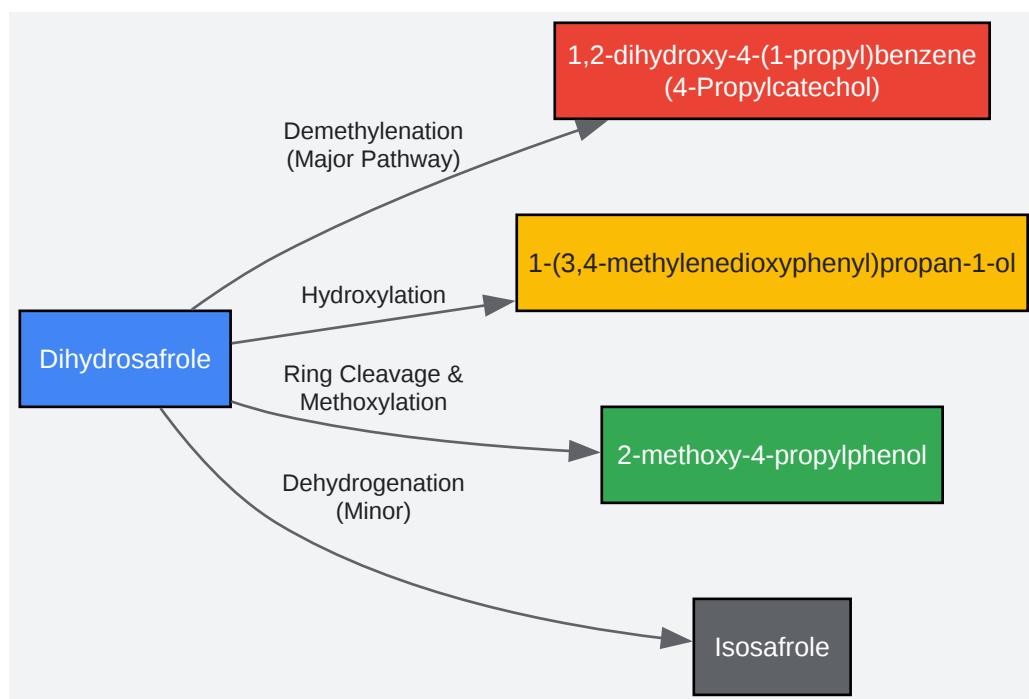
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzodioxole ring, the methylene protons of the dioxole ring, and the aliphatic protons of the propyl group (triplet for the methyl group, sextet for the adjacent methylene, and a triplet for the benzylic methylene).
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methylenedioxy carbon, and the three carbons of the propyl side chain.
- Infrared (IR) Spectroscopy: The IR spectrum of **dihydrosafrole** will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of

the aromatic ring, and the prominent C-O-C stretching vibrations of the methylenedioxy group.

- Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of **dihydrosafrole** ( $m/z = 164.20$ ). Fragmentation patterns will be consistent with the loss of fragments from the propyl side chain and the benzodioxole ring system.

## Metabolic Pathway

The metabolism of **dihydrosafrole** has been studied in animal models, revealing several key biotransformation pathways. A major metabolic route is the demethylenation of the methylenedioxy group, leading to the formation of catechols.<sup>[7]</sup> Other observed metabolites include hydroxylated and methoxylated derivatives.<sup>[10]</sup> The cytochrome P450 enzyme system plays a significant role in its metabolism.<sup>[1]</sup>



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